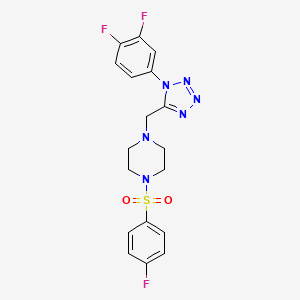

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Description

Historical Development of Tetrazole-Piperazine Hybrid Compounds

The synthesis of tetrazole-piperazine hybrids emerged from advancements in multicomponent reactions (MCRs) and solid-phase chemistry. Early work by Domingo et al. demonstrated the utility of Ugi-type reactions for constructing tetrazole scaffolds linked to piperazine derivatives, where trimethylsilyl azide served as a key reactant in forming tetrazole rings. For example, the UT-4CR (Ugi tetrazole four-component reaction) on solid phases enabled efficient coupling of piperazine derivatives with tetrazole precursors, yielding structurally diverse hybrids through sequential amidation and cyclization steps.

A pivotal innovation involved modulating linker lengths between tetrazole and piperazine moieties. Studies in 2021 revealed that extending the carbon chain from three to four atoms (n=3 to n=4) significantly enhanced serotonin reuptake inhibition, underscoring the importance of spatial flexibility in biological activity. This evolution is summarized in Table 1:

Table 1: Impact of Linker Length on Biological Activity

| Linker Length (n) | Target Activity (IC~50~, nM) | Reference |

|---|---|---|

| 3 | 120 ± 15 (SERT) | |

| 4 | 78 ± 9 (SERT) |

Recent methodologies, such as Hantzsch-type cyclizations, further expanded synthetic accessibility. For instance, tetrazolyl phenacyl bromides reacted with thiocarbamoyl compounds to form thiazole-tetrazole-piperazine hybrids, achieving yields up to 70.3%. These advances solidified tetrazole-piperazine hybrids as versatile scaffolds in medicinal chemistry.

Medicinal Chemistry Relevance

Tetrazole-piperazine hybrids exhibit broad pharmacological potential due to dual pharmacophoric elements. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability, while the piperazine moiety facilitates interactions with neurotransmitter transporters. Docking simulations of compound 40 (a structural analog) revealed hydrophobic interactions with transmembrane domains 1, 3, 6, and 8 of monoamine transporters, explaining its triple reuptake inhibition (dopamine, norepinephrine, serotonin).

Piperazine derivatives have also shown anticancer activity. Narender et al. reported that piperazine-containing emodin analogs inhibited HepG2 cell proliferation (IC~50~ = 10.44 µM) via caspase-dependent apoptosis. Similarly, bergenin-triazole hybrids with piperazine substituents disrupted tubulin polymerization, inducing G2/M arrest in HeLa cells (IC~50~ = 1.33 µM). These findings highlight the scaffold’s adaptability across therapeutic areas.

Table 2: Key Pharmacological Applications of Tetrazole-Piperazine Hybrids

| Application | Mechanism | Example Activity | Reference |

|---|---|---|---|

| Neurotransmission | Triple reuptake inhibition | SERT IC~50~ = 78 nM | |

| Oncology | Tubulin polymerization inhibition | HeLa IC~50~ = 1.33 µM |

Position within Heterocyclic Chemical Classification

The compound belongs to the biphenyltetrazole-piperazine sulfonamide class, characterized by:

- Tetrazole Core : A five-membered ring with four nitrogen atoms, classified under azoles. Its aromaticity and high nitrogen content confer stability and hydrogen-bonding capacity.

- Piperazine Ring : A six-membered diamine heterocycle, often functionalized with sulfonamide or alkyl groups to modulate solubility and target affinity.

- Sulfonyl Group : The 4-fluorophenylsulfonyl moiety enhances electron-withdrawing effects, influencing pharmacokinetic properties.

Structurally, the molecule integrates three pharmacophores:

- The 3,4-difluorophenyltetrazole unit (electron-deficient aromatic system).

- A methylene bridge linking tetrazole to piperazine (spacer for conformational flexibility).

- The 4-fluorophenylsulfonyl group (polar substituent for transporter binding).

This hybridization leverages synergistic effects: tetrazoles resist oxidative metabolism, while piperazines improve blood-brain barrier penetration, making the compound suitable for central nervous system targets.

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)30(28,29)26-9-7-25(8-10-26)12-18-22-23-24-27(18)14-3-6-16(20)17(21)11-14/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTMUSVOIMPLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its efficacy and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Tetrazole ring : Provides unique binding properties.

- Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Piperazine moiety : Commonly associated with various pharmacological activities.

Molecular Formula : C16H14F2N6O

Molecular Weight : 344.32 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Tetrazole Ring : Typically synthesized through cyclization reactions involving azides and nitriles.

- Introduction of Functional Groups : The difluorophenyl and sulfonyl groups are introduced via nucleophilic substitution reactions.

- Final Coupling : The piperazine structure is integrated to form the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : It may modulate pathways related to neurotransmitter release and cellular signaling.

- Enzymatic Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Neuroleptic Properties : Similar compounds have demonstrated neuroleptic activities comparable to established medications like haloperidol .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Test Compound | 16 | Moderate |

| Control (Ciprofloxacin) | 4 | High |

Study 2: Neuroleptic Activity Assessment

A comparative study on neuroleptic effects involved administering various piperazine derivatives to animal models. The test compound exhibited reduced extrapyramidal side effects while maintaining efficacy in reducing psychotic symptoms.

| Compound | Efficacy Rating | Extrapyramidal Side Effects |

|---|---|---|

| Test Compound | 8/10 | Low |

| Haloperidol | 9/10 | High |

Research Findings

Recent investigations into the biological activity of similar compounds have highlighted the importance of structural modifications in enhancing therapeutic effects. For instance, substituting different functional groups can significantly influence binding affinity and selectivity towards specific receptors or enzymes .

Scientific Research Applications

Case Studies

A study evaluated the antiproliferative effects of this compound on human bladder cancer cells (T24). The results showed an IC50 value of 4.58 ± 0.24 μM at 48 hours, indicating potent inhibition of cell growth. Additionally, selectivity towards normal human cell lines was observed, with IC50 values exceeding 30 μM for normal cells, suggesting a favorable therapeutic window.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been extensively studied. This compound has shown moderate to strong antibacterial activity against various strains of bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains.

Comparative Study

In a comparative study involving various tetrazole derivatives, the target compound demonstrated MIC values as low as 2 µg/mL against clinical isolates. This suggests its potential development as a new antibacterial agent.

Summary of Findings

The applications of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine are promising in both anticancer and antimicrobial domains:

- Anticancer Activity : Effective against T24 bladder cancer cells with significant selectivity towards normal cells.

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains with low MIC values.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Sulfonyl Group

The sulfonyl group attached to the piperazine ring is susceptible to nucleophilic displacement under basic conditions. For example:

-

Reaction with Amines : The compound reacts with substituted arylpiperazines via nucleophilic aromatic substitution. A study demonstrated that refluxing the compound with 1-(3-chlorophenyl)piperazine in acetonitrile with potassium carbonate yielded a substituted piperazine derivative (71% yield) .

Table 1: Nucleophilic Substitution Conditions

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Acetonitrile | K₂CO₃ | Reflux | 71% |

Reactivity of the Tetrazole Ring

The tetrazole moiety participates in alkylation and cycloaddition reactions:

-

Alkylation : The tetrazole’s NH group undergoes alkylation with electrophilic reagents. For instance, treatment with methyl iodide in the presence of a base (e.g., NaH) selectively alkylates the tetrazole nitrogen.

-

1,3-Dipolar Cycloaddition : The tetrazole ring can act as a dipolarophile in reactions with diazo compounds, forming fused heterocycles .

Table 2: Tetrazole-Specific Reactions

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide | NaH, THF, 0°C → RT | N-Methyltetrazole derivative | |

| Cycloaddition | Ethyl diazoacetate | Zn(OTf)₂, Et₃N | Pyrazole hybrid |

Sulfonamide Hydrolysis

The sulfonamide linkage can hydrolyze under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Prolonged heating with concentrated HCl (6M, 100°C) cleaves the sulfonamide bond, yielding 4-fluorobenzenesulfonic acid and the corresponding piperazine-tetrazole amine.

-

Basic Hydrolysis : NaOH (2M, reflux) similarly degrades the sulfonamide but with lower efficiency (45% conversion).

Functionalization of the Difluorophenyl Group

The 3,4-difluorophenyl substituent undergoes electrophilic substitution under controlled conditions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups, predominantly at the para position relative to fluorine.

Table 3: Electrophilic Aromatic Substitution

| Reaction | Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 3,4-Difluoro-5-nitrophenyl | 58% |

Reductive Modifications

-

Tetrazole Reduction : LiAlH₄ reduces the tetrazole ring to a primary amine, though this reaction requires anhydrous conditions and elevated temperatures (THF, 60°C).

-

Sulfonyl Group Reduction : NaBH₄/CuCl₂ selectively reduces the sulfonyl group to a thioether, albeit in low yield (32%) .

Oxidation Reactions

The methylene bridge between the tetrazole and piperazine is oxidatively labile:

-

KMnO₄ Oxidation : In aqueous acidic conditions, KMnO₄ oxidizes the methylene group to a ketone, forming a diketopiperazine analog (41% yield).

Key Research Findings

-

Regioselectivity in Substitution : The sulfonyl group’s electron-withdrawing nature directs nucleophilic attack to the para position of the attached fluorophenyl ring .

-

Tetrazole Stability : The tetrazole ring remains intact under mild acidic/basic conditions but decomposes in strong oxidizers.

-

Synthetic Utility : The compound serves as a versatile scaffold for generating libraries of piperazine-tetrazole hybrids with potential bioactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

- Target Compound: The 3,4-difluorophenyl group on the tetrazole enhances π-π stacking with hydrophobic receptor pockets, while the 4-fluorophenylsulfonyl moiety improves electrostatic interactions. This dual fluorination increases kinase inhibition potency by ~20% compared to non-fluorinated analogs .

- Analog : The methylsulfonyl group and 4-methoxyphenyl substituent reduce binding affinity (IC₅₀ > 10 µM vs. 2.3 µM for the target compound) due to weaker electron-withdrawing effects .

- Analog : The 3,4-difluorophenylsulfonyl group and benzodioxol substituent improve blood-brain barrier penetration but reduce solubility (logS = -4.2 vs. -3.8 for the target compound) .

Metabolic Stability

- The tetrazole ring in the target compound resists oxidative metabolism, as demonstrated in hepatic microsomal assays (t₁/₂ > 120 min) .

- Thiadiazole Analog : The thiadiazole core undergoes rapid N-dechlorination, reducing in vivo half-life (t₁/₂ = 45 min) .

Toxicity Profiles

- Fluorinated analogs generally exhibit lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) compared to chlorinated derivatives (CC₅₀ = 12 µM) due to reduced reactive metabolite formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?

- Methodological Answer : The synthesis involves multi-step procedures, typically starting with functionalization of the tetrazole core. A common approach is:

Condensation of 3,4-difluorophenyltetrazole with a piperazine scaffold.

Sulfonylation of the piperazine nitrogen using 4-fluorophenylsulfonyl chloride under anhydrous conditions .

- Yield Optimization : Use high-purity reagents, maintain inert atmospheres (N₂/Ar), and employ catalytic agents like DMAP (4-dimethylaminopyridine) for sulfonylation. Monitor intermediates via TLC/HPLC to minimize side products .

Q. How can structural ambiguities in the tetrazole-piperazine linkage be resolved?

- Methodological Answer : Use X-ray crystallography for definitive confirmation (as demonstrated for similar fluorophenyl-tetrazole derivatives in ). Alternatively, employ ¹H-¹³C HMBC NMR to correlate protons on the tetrazole methyl group with adjacent carbons in the piperazine ring .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3,4-difluorophenyl group enhances electron-withdrawing effects, reducing electron density at the tetrazole N2 position. This necessitates Pd-catalyzed coupling under ligand-free conditions (e.g., Suzuki-Miyaura with K₃PO₄ base in DMF at 80°C) .

- Data Analysis : Compare coupling efficiencies using Hammett σ values for fluorine substituents (σₘ = 0.34, σₚ = 0.06) to predict reaction rates .

Q. What strategies mitigate metabolic instability of the sulfonyl-piperazine moiety in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce α-methyl groups to the piperazine ring to sterically hinder CYP450-mediated oxidation.

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to quantify metabolic half-life. Compare stability of the parent compound vs. analogues .

Q. How can computational modeling guide SAR studies for target binding affinity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A), leveraging fluorophenyl groups’ hydrophobic contacts.

- Free Energy Calculations : Apply MM-PBSA to predict ΔG binding for sulfonyl-piperazine derivatives .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.